3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde
Overview
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₂. It is characterized by the presence of a benzaldehyde group attached to a pyrrolidine ring via an ethoxy linker. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the final product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Morpholin-1-yl)ethoxy)benzaldehyde
- 3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
- 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid
Uniqueness
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-4-3-5-13(10-12)16-9-8-14-6-1-2-7-14/h3-5,10-11H,1-2,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHXDQSTKBOKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444744 | |
Record name | 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186190-91-0 | |
Record name | 3-[2-(1-Pyrrolidinyl)ethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186190-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186190-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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